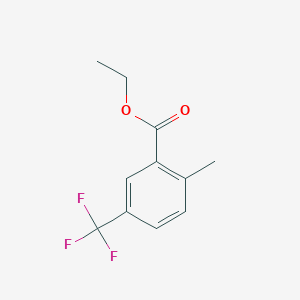

Ethyl 2-methyl-5-(trifluoromethyl)benzoate

Description

Ethyl 2-methyl-5-(trifluoromethyl)benzoate is a benzoic acid derivative featuring a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring, esterified with ethanol. The trifluoromethyl group imparts electron-withdrawing effects, influencing reactivity and stability, while the methyl group may modulate steric and electronic properties .

Properties

IUPAC Name |

ethyl 2-methyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-10(15)9-6-8(11(12,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIZHALRSIGRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5-(trifluoromethyl)benzoate typically involves the esterification of 2-methyl-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: 2-methyl-5-(trifluoromethyl)benzoic acid.

Reduction: Ethyl 2-methyl-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-methyl-5-(trifluoromethyl)benzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and improves pharmacokinetic properties.

Case Study: Synthesis of Anti-inflammatory Drugs

A study demonstrated the use of this compound as a precursor for synthesizing anti-inflammatory drugs like Etoricoxib. The trifluoromethyl group contributes to the compound's potency and selectivity for cyclooxygenase enzymes, which are crucial targets in pain management therapies .

Agrochemical Applications

The compound serves as an important intermediate in the development of herbicides and pesticides. Its structural features allow for modifications that enhance herbicidal activity against a broad spectrum of weeds.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | Trifluoromethyl herbicide | 85 | Foliar application |

| Ethyl 3-(trifluoromethyl)benzoate | Selective herbicide | 78 | Soil incorporation |

| Ethyl 4-(trifluoromethyl)benzoate | Broad-spectrum herbicide | 90 | Pre-emergence treatment |

Material Science Applications

In material science, this compound is explored for its potential in creating advanced materials with unique properties such as thermal stability and chemical resistance.

Case Study: Development of Coatings

Research has shown that incorporating this compound into polymer matrices can improve the thermal and mechanical properties of coatings used in harsh environments. The trifluoromethyl group aids in enhancing water repellency and durability .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(trifluoromethyl)benzoate is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : Ethyl 2-bromo-5-(trifluoromethyl)benzoate is a key intermediate in palladium-catalyzed cross-coupling reactions, enabling access to biaryl structures .

- Heterocyclic Derivatives : Thiazole and furan analogs demonstrate expanded applications in drug discovery due to their heterocyclic cores, which mimic natural product scaffolds .

- Safety Considerations : Brominated compounds may pose higher toxicity risks compared to methyl-substituted derivatives, necessitating careful handling .

Biological Activity

Ethyl 2-methyl-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This group is known to enhance biological activity by improving the compound's lipophilicity and metabolic stability. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the trifluoromethyl group () significantly influences its chemical behavior, including increased electron-withdrawing capacity, which can enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group can enhance binding affinity to molecular targets, leading to modulation of various biochemical pathways. For instance, compounds containing trifluoromethyl groups have been shown to inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms .

Anticancer Activity

Research has demonstrated that derivatives of benzoate compounds exhibit potent anticancer properties. This compound has shown potential in inhibiting tumor growth in vitro. In studies involving various cancer cell lines, it has been observed that compounds with similar structures can induce apoptosis and cell cycle arrest. For example, a study on related compounds indicated significant cytotoxic effects against HepG2 cells, with IC50 values ranging from 29 to 59 µM .

Antibacterial Activity

The compound also exhibits antibacterial properties. Trifluoromethyl-substituted benzoates have been reported to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. In vitro assays have shown low nanomolar IC50 values against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting a broad-spectrum antibacterial activity .

Case Studies

- Cytotoxicity Assays : A series of assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis as evidenced by elevated levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in anti-apoptotic Bcl-2 levels .

- Antibacterial Efficacy : In a comparative study on antibacterial agents, this compound demonstrated effective inhibition against multiple strains of bacteria, with MIC values showing potent activity against resistant strains .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| HepG2 Cell Line | 29 - 59 | Cancer |

| Staphylococcus aureus | <0.03125 - 0.25 | Bacterial DNA gyrase |

| Enterococcus faecalis | <0.03125 - 0.25 | Bacterial topoisomerase IV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.